Selenium oxychloride

Description

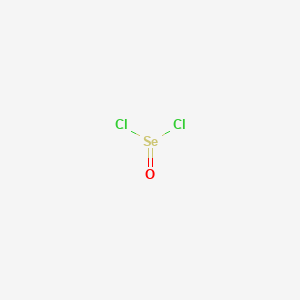

Structure

2D Structure

Properties

InChI |

InChI=1S/Cl2OSe/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRMPIXWGWLNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Se](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2OSe, SeOCl2 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Selenium oxydichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_oxydichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884438 | |

| Record name | Selenium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium oxychloride appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Nearly colorless or yellowish liquid. [HSDB], YELLOWISH OR COLOURLESS LIQUID. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 °F at 760 mmHg (EPA, 1998), 180 °C, 176.4 °C | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, toluene, Solubility in water at 20 °C: decomposes, Solubility in water: reaction | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.44 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 2.44 g/cu cm at 16 °C/4 °C, Relative density (water = 1): 2.42 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.7 (air = 1) | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 94.6 °F (EPA, 1998), 0.05 [mmHg], 1 mm Hg at 34.8 °C, Vapor pressure, Pa at 34.8 °C: 132 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless or yellowish liquid | |

CAS No. |

7791-23-3 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seleninyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G57T5401W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.3 °F (EPA, 1998), 8.5 °C | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical and Foundational Research on Selenium Oxychloride

Early Syntheses and Characterization Studies

The initial synthesis of selenium oxychloride (SeOCl₂) dates back to 1859, credited to the chemist Weber, who produced it by reacting the vapors of selenium tetrachloride with selenium dioxide. arizona.edu Following this, several other methods were developed by researchers aiming to produce and characterize this novel compound. In 1887, Michaelis reported a synthesis involving the interaction of phosphorus pentachloride with selenium dioxide. arizona.edu A short time later, Cameron and Macallan developed a method by reacting a mixture of selenium dioxide and sodium chloride, which yielded this compound and sodium selenite (B80905). arizona.edu

The early 20th century saw significant contributions from Victor Lenher, whose research in the 1920s led to several reliable preparation methods. arizona.eduacs.org These methods, which formed the basis for subsequent laboratory preparations, included the direct union of selenium tetrachloride and selenium dioxide at room temperature, the partial hydrolysis of selenium tetrachloride, and the dehydration of dichloroselenious acid. arizona.edunih.gov One common modern preparation involves reacting selenium dioxide with hydrochloric acid to form dichloroselenious acid, which is then dehydrated. nih.govwikipedia.org

These early studies also established the fundamental physical properties of the compound. Lenher's investigations determined it to be a pale yellow liquid under standard conditions. arizona.edu

Table 1: Early Synthesis Methods of this compound

| Year | Researcher(s) | Method |

|---|---|---|

| 1859 | Weber | Reaction of selenium tetrachloride vapor with selenium dioxide vapor. arizona.edu |

| 1887 | Michaelis | Interaction of phosphorus pentachloride with selenium dioxide. arizona.edu |

| ~1890 | Cameron & Macallan | Reaction of selenium dioxide with sodium chloride. arizona.edu |

| Early 1920s | Victor Lenher | Multiple methods, including direct union of SeCl₄ and SeO₂, partial hydrolysis of SeCl₄, and dehydration of dichloroselenious acid. arizona.edu |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to yellowish, fuming liquid. nih.govchemicalbook.com |

| Molecular Formula | SeOCl₂. wikipedia.org |

| Molar Mass | 165.87 g/mol . wikipedia.org |

| Melting Point | 8.5 °C to 10.9 °C. arizona.eduwikipedia.orgresearchgate.net |

| Boiling Point | 176.4 °C to 177.2 °C. arizona.eduwikipedia.org |

| Density | ~2.43 g/cm³ at 20-25 °C. arizona.eduwikipedia.org |

| Solubility | Miscible with carbon tetrachloride, chloroform, carbon disulfide, and benzene (B151609). arizona.eduarchive.org It decomposes in water. archive.orgnoaa.gov |

Evolution of Research Interest in this compound as a Chemical Reagent and Solvent

The first documented use of this compound in an organic reaction occurred in 1879, when Friedrich Clausnizer employed it as a reagent to prepare acetic anhydride (B1165640) from acetic acid. chemicalbook.com However, it was the extensive work of Victor Lenher in the 1920s that truly highlighted its potential and spurred further research. arizona.eduarchive.org Lenher's studies demonstrated that this compound is a powerful solvent capable of dissolving a wide array of substances, including sulfur, selenium, tellurium, rubber, Bakelite, and various natural gums and resins. nih.govarchive.org

This remarkable solvent power, attributed in part to its high dielectric constant and specific conductance, made it an attractive medium for various chemical processes. wikipedia.orgscbt.com It found particular use as a solvent for synthetic phenolic resins. nih.govchemicalbook.comcymitquimica.com Beyond its role as a solvent, its utility as a potent chlorinating and oxidizing agent became a central focus of research interest. arizona.educhemicalbook.comcymitquimica.com This led to its application in specific organic syntheses, such as the preparation of α-chloro ketones from ketones that possess an active methylene (B1212753) group. arizona.edu Its ability to act as a chlorinating agent is also utilized in inorganic synthesis to prepare other compounds. chemicalbook.comcymitquimica.com The growing body of research on its applications was significant enough to warrant a dedicated review article in Chemical Reviews in 1938, titled "this compound as a Solvent," cementing its status as a compound of considerable scientific interest. acs.org More recently, it has been used in the chemical modification of polysaccharides. mdpi.comresearchgate.net

Seminal Investigations into its Chemical Behavior and Structural Aspects

Seminal research, particularly by Victor Lenher, provided a deep understanding of the chemical reactivity of this compound. archive.orgarchive.org These investigations established its general behavior as that of an acid chloride with strong oxidizing characteristics. archive.org It readily hydrolyzes in the presence of water or moist air, decomposing to form hydrochloric acid and selenious acid. wikipedia.orgnoaa.gov This reactivity with water necessitates that for many of its applications, the compound must be anhydrous, as even trace amounts of moisture can significantly alter its behavior. archive.org

Its reactions with various elements and compounds were systematically studied. It reacts energetically with both red and yellow phosphorus, even at cold temperatures. archive.orgnoaa.gov Explosive reactions have been noted when it comes into contact with potassium or white phosphorus. chemicalbook.comnoaa.gov It also reacts with powdered antimony and certain metal oxides, such as silver oxide. chemicalbook.comnoaa.gov The compound is a labile Lewis acid and is used to prepare other selenium compounds, including selenium oxybromide and selenium nitride. chemicalbook.com

Structurally, this compound is a pyramidal molecule, making it a close chemical relative of thionyl chloride (SOCl₂). wikipedia.org The molecule features a central selenium atom bonded to one oxygen atom and two chlorine atoms. wikipedia.org Its high dielectric constant, measured at around 55, and its specific conductance are key physical properties that underpin its effectiveness as a non-aqueous ionizing solvent. wikipedia.orgscbt.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic Anhydride | (CH₃CO)₂O |

| Antimony | Sb |

| Bakelite | N/A (Polymer) |

| Benzene | C₆H₆ |

| Carbon Disulfide | CS₂ |

| Carbon Tetrachloride | CCl₄ |

| Chloroform | CHCl₃ |

| Dichloroselenious acid | Se(OH)₂Cl₂ |

| Hydrochloric Acid | HCl |

| Phosphorus | P |

| Phosphorus Pentachloride | PCl₅ |

| Potassium | K |

| Selenious Acid | H₂SeO₃ |

| Selenium | Se |

| Selenium Dioxide | SeO₂ |

| Selenium Oxybromide | SeOBr₂ |

| This compound | SeOCl₂ |

| Selenium Nitride | Se₄N₄ |

| Selenium Tetrachloride | SeCl₄ |

| Silver Oxide | Ag₂O |

| Sodium Chloride | NaCl |

| Sodium Selenite | Na₂SeO₃ |

| Sulfur | S |

| Tellurium | Te |

Synthetic Methodologies for Selenium Oxychloride Production and Purification

Direct Halogenation Routes Utilizing Selenium Dioxide

Direct halogenation methods are among the most common for synthesizing selenium oxychloride, primarily starting from selenium dioxide (SeO₂). These routes involve the reaction of SeO₂ with various chlorinating agents.

One established method is the reaction of selenium dioxide with selenium tetrachloride (SeCl₄). When a mixture of these two compounds is heated, a redistribution reaction occurs, yielding this compound. This reaction can be carried out in a sealed tube to ensure the containment of the volatile and reactive species.

Reaction: SeCl₄ + SeO₂ → 2SeOCl₂

Another approach involves the direct chlorination of a suspension of selenium dioxide in an inert solvent like carbon tetrachloride (CCl₄). Passing chlorine gas through this suspension leads to the formation of this compound.

Heating selenium dioxide with thionyl chloride (SOCl₂) also produces this compound, with sulfur dioxide (SO₂) as a byproduct. This method is valued for yielding a high-purity product. The reaction mixture is typically refluxed, and the progress can be monitored by the evolution of SO₂ gas. Subsequent distillation is used to isolate the final product.

Reaction: SeO₂ + SOCl₂ → SeOCl₂ + SO₂

Additionally, this compound can be formed by heating selenium dioxide with sodium chloride (NaCl), although this method also produces sodium selenite (B80905) (Na₂SeO₃).

Reaction: 2SeO₂ + 2NaCl → SeOCl₂ + Na₂SeO₃

Interactive Data Table: Comparison of Direct Halogenation Routes

| Method | Reactants | Key Conditions | Products | Yield/Purity Notes |

| Redistribution | Selenium tetrachloride, Selenium dioxide | Heating in a sealed tube | This compound | Can be driven to completion with appropriate stoichiometry. |

| Chlorination | Selenium dioxide, Chlorine gas | Suspension in carbon tetrachloride | This compound | Moderate yield due to potential side reactions. |

| Thionyl Chloride Reaction | Selenium dioxide, Thionyl chloride | Anhydrous conditions, heating | This compound, Sulfur dioxide | Generally results in a high-purity product. |

| Reaction with NaCl | Selenium dioxide, Sodium chloride | Heating | This compound, Sodium selenite | Produces a solid byproduct that needs to be separated. |

Synthesis via Hydrolysis and Dehydration of Precursor Compounds

An alternative synthetic strategy involves the controlled hydrolysis of a selenium halide precursor, followed by dehydration.

A common precursor for this route is selenium tetrachloride (SeCl₄). The partial hydrolysis of SeCl₄ with a stoichiometric amount of water yields this compound and hydrogen chloride (HCl). orgsyn.org This reaction can be performed with SeCl₄ alone or suspended in an inert solvent like carbon tetrachloride. orgsyn.org Careful control of the amount of water is crucial to prevent the complete hydrolysis of SeCl₄ to selenous acid.

Reaction: SeCl₄ + H₂O → SeOCl₂ + 2HCl

Another pathway begins with the reaction of selenium dioxide with dry hydrogen chloride gas at low temperatures. This reaction forms dichloroselenious acid (Se(OH)₂Cl₂), which appears as an amber-colored liquid. orgsyn.orgnih.govchem-station.com This intermediate is then dehydrated to produce this compound. nih.govchem-station.com The dehydration can be accomplished using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or calcium chloride (CaCl₂). orgsyn.org The final product is then separated by distillation.

Reaction Sequence:

SeO₂ + 2HCl → Se(OH)₂Cl₂

Se(OH)₂Cl₂ → SeOCl₂ + H₂O

Advanced Preparative Techniques Involving Organosilicon Reagents

The synthesis of this compound using organosilicon reagents is not a widely documented or conventional method in the available chemical literature. Typically, organosilicon compounds, such as chlorotrimethylsilane ((CH₃)₃SiCl), are employed as silylating agents to protect functional groups like alcohols and amines, or in various coupling reactions. Their use in the direct synthesis of inorganic oxyhalides like this compound appears to be uncommon.

While direct reaction pathways have not been detailed, the reactivity of organosilicon halides with metal and non-metal oxides can be considered in a broader context. For instance, silicon tetrachloride (SiCl₄) is known to be produced by the chlorination of silicon compounds, including silicon dioxide. However, the analogous reaction between a silicon-based chlorinating agent and selenium dioxide to form this compound is not a standard preparative technique. The primary role of organosilicon reagents in related syntheses often involves managing moisture or acting as a halogen source in more complex reaction systems, rather than being a primary reactant for the formation of the Se=O bond.

Methodologies for Achieving High Purity and Anhydrous Conditions in Laboratory Synthesis

The utility of this compound in many applications is highly dependent on its purity and the absence of water. This compound is extremely hygroscopic, and even trace amounts of moisture can significantly impact its properties, such as increasing its electrical conductivity. orgsyn.org Therefore, rigorous purification and the maintenance of anhydrous conditions are critical.

Distillation: Fractional distillation is a primary method for purifying this compound. When distilled under atmospheric pressure, it can undergo slight decomposition, which may impart a reddish-brown color. orgsyn.org To mitigate this, distillation under reduced pressure is often employed. orgsyn.org This allows the distillation to proceed at a lower temperature, minimizing thermal decomposition and yielding a purer, nearly colorless liquid.

Recrystallization: For further purification, recrystallization can be utilized. This compound can be dissolved in an anhydrous, non-reactive solvent such as carbon tetrachloride or benzene (B151609). Cooling the solution to 0°C induces the crystallization of pure this compound, leaving impurities behind in the solvent.

Achieving Anhydrous Conditions: Ensuring anhydrous conditions throughout the synthesis and purification process is paramount.

Starting Materials: All reactants, including selenium dioxide and any chlorinating agents, must be thoroughly dried before use.

Apparatus: All glassware should be oven-dried or flame-dried immediately before assembly to remove any adsorbed moisture.

Atmosphere: Reactions are typically carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of atmospheric moisture.

Dehydrating Agents: In synthetic routes that produce water, such as the dehydration of dichloroselenious acid, strong dehydrating agents like phosphorus pentoxide or calcium chloride are essential to drive the reaction to completion and remove the water byproduct. orgsyn.org

The purity of the final product can be assessed by its physical properties, such as boiling point, melting point, and refractive index, as well as by spectroscopic methods. The absence of water can be confirmed by measuring the electrical conductivity of the liquid, which should be very low for the pure, anhydrous compound. orgsyn.org

Interactive Data Table: Physical Properties for Purity Assessment

| Property | Value | Notes |

| Boiling Point | 176.4 °C (at 726 mm) | Slight decomposition can occur at atmospheric pressure. |

| Melting Point | 10.8 °C | A sharp melting point is indicative of high purity. |

| Refractive Index | 1.6516 (at 20 °C) | Can be used as a quick check for purity. |

| Specific Conductivity | 2.0 (±0.3) × 10⁻⁵ mho (at 25 °C) | Significantly increases in the presence of moisture. |

Fundamental Chemical Reactivity and Mechanistic Investigations of Selenium Oxychloride

Oxidative Reactivity and Associated Reaction Pathways

At elevated temperatures, selenium oxychloride acts as a potent oxidizer. wikipedia.org Its oxidative power is sufficient to react with a wide range of materials. For instance, it reacts with finely divided carbonaceous materials, like lampblack, by oxidizing the hydrocarbon content. archive.org The reactions with metals and their oxides are often vigorous, with the intensity depending on the specific metal and the temperature. atomistry.com While tungsten, tantalum, and titanium show resistance to its attack even at high temperatures, other metals like copper, silver, nickel, and lead react to form the corresponding metal chlorides, selenium dioxide, and in some cases, intermediate selenides. atomistry.com

The oxidative nature of this compound is also evident in its reactions with non-metals. Red phosphorus reacts with this compound in the cold, evolving light and heat, while white phosphorus reacts explosively. chemicalbook.comnoaa.gov Powdered antimony ignites upon contact with the liquid. chemicalbook.comnoaa.gov

The pro-oxidant activity of selenium compounds, in a broader context, can occur through several mechanisms, including the selenium-catalyzed oxidation of thiol groups in proteins and the generation of superoxide (B77818) anions, which can lead to the formation of other reactive oxygen species. nih.gov While these general mechanisms for selenium compounds are known, the specific pathways for this compound's oxidative reactions often involve the reduction of selenium(IV) to lower oxidation states. For example, in its reaction with copper, selenium(IV) in SeOCl₂ is reduced, forming selenium dioxide and diselenium (B1237649) dichloride. wikipedia.orgatomistry.com

Chlorinating Capabilities and Electrophilic Chlorination Mechanisms

This compound is a recognized chlorinating agent, capable of introducing chlorine atoms into various organic and inorganic substrates. chemicalbook.comcymitquimica.com For instance, it can be used to synthesize α-chloroketones from ketones in non-aqueous solvents like benzene (B151609) or ether. smolecule.com The chlorinating ability of this compound is also observed in its reaction with p-bromoanisole at elevated temperatures, which results in the formation of 2-chloro-4-bromoanisole. acs.org This reactivity is analogous to that of thionyl chloride. acs.org

The mechanism of chlorination by this compound often involves electrophilic attack. The selenium atom in SeOCl₂ is electron-deficient and can act as a Lewis acid, coordinating to electron-rich centers in substrate molecules. wikipedia.org This interaction can activate the substrate towards nucleophilic attack by the chloride ions from SeOCl₂. In some cases, this compound can autoionize, forming the ions [SeOCl]⁺ and [SeOCl₃]⁻, which can also participate in electrophilic reactions. wikipedia.org

Its utility as a chlorinating agent is further demonstrated in its reactions with metal oxides, where the metal chloride and selenium dioxide are formed. atomistry.com With certain oxides, such as red lead or lead dioxide, chlorine gas is also evolved, indicating a more complex redox process alongside chlorination. atomistry.com

Hydrolytic Decomposition Pathways and Products in Aqueous Environments

This compound reacts readily and violently with water, undergoing hydrolysis. chemicalbook.com This reaction is highly exothermic and produces corrosive fumes. chemicalbook.comilo.org The primary products of the complete hydrolysis of this compound are hydrochloric acid (HCl) and selenious acid (H₂SeO₃). chemicalbook.comnoaa.gov

The decomposition pathway can be represented by the following chemical equation:

SeOCl₂ + 2H₂O → H₂SeO₃ + 2HCl

The formation of these strong acids upon contact with water underscores the corrosive nature of this compound in aqueous environments. chemicalbook.comilo.org The presence of even trace amounts of water can significantly impact the purity and stability of this compound, leading to its decomposition back into selenium dioxide and hydrochloric acid. This sensitivity to water necessitates handling the compound under anhydrous conditions.

In a controlled laboratory setting, the slow hydrolysis of selenium tetrachloride (SeCl₄) using an inert gas saturated with water vapor can be employed to synthesize well-defined this compound. chemicalpapers.com The progress of this reaction can be monitored by measuring the conductivity of the released hydrochloric acid solution. chemicalpapers.com

Interaction Dynamics with Moisture and Atmospheric Components

This compound is extremely hygroscopic, meaning it readily absorbs moisture from the air. cymitquimica.comatomistry.com This interaction with atmospheric water vapor leads to its decomposition, producing fumes of hydrochloric acid and selenious acid. chemicalbook.comnoaa.gov The fuming in moist air is a characteristic property of this compound. chemicalbook.comnoaa.gov

This reactivity with atmospheric moisture makes it crucial to store and handle this compound in dry, inert atmospheres, such as under nitrogen or argon, to prevent its degradation. fishersci.com The presence of moisture not only leads to the formation of corrosive acids but also significantly increases the electrical conductivity of the liquid. atomistry.com

Beyond water vapor, the interaction of this compound with other atmospheric components is less well-documented in readily available literature. However, given its reactive nature, it is plausible that it could react with other atmospheric species, particularly pollutants, though specific studies on these interactions are not widely reported. Its primary and most significant atmospheric interaction remains its rapid hydrolysis.

Applications in Organic Synthesis and Organic Reaction Mechanisms

Alpha-Functionalization of Carbonyl Compounds

Selenium oxychloride has been effectively utilized for the alpha-functionalization of carbonyl compounds, particularly in the synthesis of α-chloroketones. This transformation proceeds through the reaction with ketones containing an active methylene (B1212753) group.

A method for the synthesis of α-chloroketones involves the reaction of this compound with ketones that possess an active methylene group. This reaction leads to the formation of the corresponding α-chlorinated ketone in yields ranging from 24-63%. The reaction is not limited to chlorination; selenium oxybromide can be used to synthesize α-bromoketones directly, without the isolation of a dibromoselenoketone intermediate.

The general applicability of this method is demonstrated by the successful α-chlorination of various ketones. The reaction conditions and yields for a selection of ketones are presented below.

| Ketone | Product | Yield (%) |

| Acetophenone | α-Chloroacetophenone | 63 |

| Propiophenone | α-Chloropropiophenone | 55 |

| Butyrophenone | α-Chlorobutyrophenone | 48 |

| Desoxybenzoin | α-Chlorodesoxybenzoin | 52 |

This table presents data on the synthesis of α-chloroketones using this compound.

The reaction between this compound and a ketone with an active methylene group proceeds through the formation of a dichloroselenoketone intermediate. The rate of formation of this intermediate is influenced by the electronic nature of substituents on the aromatic ring of the ketone. Electron-donating groups in the para position of the benzene (B151609) ring accelerate the formation of the dichloroselenoketone, whereas electron-withdrawing groups hinder it.

The proposed mechanism involves the initial reaction of the enol form of the ketone with this compound to form an unstable addition product. This is followed by the elimination of hydrogen chloride to yield the dichloroselenoketone. The final step is the decomposition of this intermediate to produce the α-chloroketone, elemental selenium, and another molecule of hydrogen chloride.

Proposed Reaction Mechanism:

Enolization: The ketone tautomerizes to its enol form.

Addition: The enol reacts with this compound.

Elimination: Hydrogen chloride is eliminated to form the dichloroselenoketone intermediate.

Decomposition: The intermediate decomposes to the final α-chloroketone.

This mechanistic understanding allows for the prediction of reactivity and the optimization of reaction conditions for the synthesis of various α-chloroketones.

Functionalization of Ethers and Esters

This compound is also a valuable reagent for the functionalization of ethers and esters, including the chlorination of aromatic ethers and reactions with salicylic acid esters to form selenium-containing derivatives.

The reaction of this compound with aromatic ethers can lead to chlorination of the aromatic ring. For instance, the reaction with p-bromoanisole results in the formation of 2-chloro-4-bromoanisole. This indicates that this compound can act as a chlorinating agent for activated aromatic systems. The reaction likely proceeds through an electrophilic aromatic substitution mechanism, where the this compound or a species derived from it acts as the electrophile.

This compound reacts with esters of salicylic acid to yield selenium-containing derivatives. Specifically, the interaction of this compound with methyl salicylate, ethyl salicylate, and phenyl salicylate has been investigated. These reactions lead to the formation of corresponding seleno-disalicylate compounds. The general reaction involves the substitution at the selenium atom, displacing the chlorine atoms with the salicylate ester moieties.

| Salicylate Ester | Resulting Selenium Compound |

| Methyl Salicylate | Di(carbomethoxy-phenyl) selenite (B80905) |

| Ethyl Salicylate | Di(carboethoxy-phenyl) selenite |

| Phenyl Salicylate | Di(carbophenoxy-phenyl) selenite |

This table shows the products formed from the reaction of various salicylic acid esters with this compound.

Cyclocondensation and Heterocyclic Annulation Reactions

This compound plays a significant role as a "selenium transfer reagent" in cyclocondensation and heterocyclic annulation reactions, enabling the synthesis of various selenium-containing heterocycles. acs.org

One notable application is the reaction with 1,2-phenylenediacetonitriles in the presence of a base, which furnishes cyano-substituted benzo[c]selenophenes. acs.org Similarly, it reacts with 3,4-cyanomethyl substituted thiophenes to yield the corresponding cyano-substituted seleno[3,4-c]thiophenes. acs.org

Furthermore, this compound facilitates the cyclocondensation of diamines. For example, the reaction with 4,5-dimethyl-1,2-phenylenediamine in boiling toluene results in the formation of the corresponding 2,1,3-benzoselenadiazole in a 61% yield. acs.org These reactions highlight the utility of this compound in constructing fused heterocyclic systems containing selenium.

Formation of Benzoselelenadiazoles from Diamines

This compound is a key reagent in the synthesis of 2,1,3-benzoselenadiazoles through cyclocondensation reactions with aromatic diamines. This reaction provides a direct route to this important class of heterocyclic compounds. For instance, the reaction of 4,5-dimethyl-1,2-phenyldiamine with this compound in boiling toluene results in the formation of the corresponding 2,1,3-benzoselenadiazole with a 61% yield researchgate.net. This transformation highlights the utility of this compound in constructing selenium-containing aromatic systems.

Reaction Data: Synthesis of 2,1,3-Benzoselenadiazole

| Reactant | Reagent | Solvent | Product | Yield (%) |

|---|

Synthesis of Cyano-Substituted Selenophenes as Selenium Transfer Reactions

This compound also functions as a "selenium transfer reagent" in the synthesis of specialized heterocyclic compounds. researchgate.net One notable application is in the preparation of cyano-substituted selenophenes. researchgate.netacs.org For example, the reaction of 1,2-phenylenediacetonitriles with this compound in the presence of a base leads to the formation of the corresponding cyano-substituted benzo(c)selenenophenes researchgate.netacs.org. This method provides a valuable pathway for introducing selenium into organic frameworks to generate functionalized selenophene derivatives.

Desaturation Strategies in Organic Chemistry

Desaturation reactions, which introduce carbon-carbon double bonds into a molecule, are fundamental transformations in organic chemistry. Selenium compounds, including this compound, play a role in these processes, often through oxidation reactions.

Catalytic and Stoichiometric Oxidation of Organic Substrates

Selenium compounds are well-established oxidizing agents in organic synthesis. researchgate.net While selenium dioxide (SeO₂) is more commonly cited for specific oxidation reactions, the underlying principles of selenium-mediated oxidations are relevant to this compound as a selenium(IV) compound. researchgate.netnih.gov These reagents can be used in both stoichiometric and catalytic amounts to effect the oxidation of various organic substrates. nih.gov In catalytic cycles, a primary oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is often employed to regenerate the active selenium species. nih.gov The versatility of selenium compounds allows for the oxidation of a wide range of functional groups. researchgate.netnih.gov

Synthesis of Alpha,Beta-Unsaturated Carbonyl Compounds

The synthesis of α,β-unsaturated carbonyl compounds is a critical objective in organic synthesis, as these motifs are present in numerous biologically active molecules and serve as versatile synthetic intermediates. nih.govresearchgate.netrsc.org One of the key strategies for their preparation is the desaturation of saturated carbonyl compounds. The historical development of organoselenium chemistry in the 1970s was significantly spurred by the discovery that α-selenocarbonyl compounds could undergo oxidative elimination to yield α,β-unsaturated ketones. pageplace.de This process solved the often-challenging problem of introducing unsaturation into carbonyl compounds under mild conditions. pageplace.de While specific examples directly employing this compound for this transformation are less common in the provided literature than those using reagents like selenium dioxide or organoselenium compounds, the fundamental reactivity of selenium(IV) species in oxidation and elimination reactions underpins these desaturation strategies.

Reactions with Inorganic Systems and Inter Element Chemistry

Reactivity with Non-Metallic Elements and Their Compounds

The reactions of selenium oxychloride with non-metallic elements and their compounds are typically energetic, involving oxidation and chlorination.

Energetic Reactions with Phosphorus Allotropes

This compound reacts energetically with phosphorus. The reaction with red phosphorus in the cold evolves light and heat. nih.govnoaa.gov White phosphorus reacts explosively with this compound. nih.govnoaa.govarchive.org These reactions yield phosphorus pentoxide, selenium monochloride, and selenium tetrachloride. atomistry.com

Table 1: Reaction of this compound with Phosphorus Allotropes

| Reactant | Product(s) | Observation |

| Red Phosphorus | Phosphorus pentoxide, Selenium monochloride, Selenium tetrachloride | Evolves light and heat. nih.govnoaa.gov |

| White Phosphorus | Phosphorus pentoxide, Selenium monochloride, Selenium tetrachloride | Explosive reaction. nih.govnoaa.govarchive.org |

Oxidative Interactions with Sulfur Compounds and Hydrides

This compound's interactions with sulfur compounds are varied. It dissolves sulfur trioxide (SO₃) to form a thick, powerful solvent solution. archive.org This solution is thought to contain selenyl chlorosulfate (B8482658). archive.org When heated with sulfur, this compound decomposes to form selenium monochloride, sulfur dioxide, and sulfur monochloride. archive.org

The reaction with dry hydrogen sulfide (B99878) (H₂S) results in the formation of yellow selenium sulfide and hydrogen chloride. atomistry.com The heat generated from this reaction can dissociate the selenium sulfide into its constituent elements, sulfur and red selenium. atomistry.com

Table 2: Reactions of this compound with Sulfur Compounds and Hydrides

| Reactant | Product(s) |

| Sulfur Trioxide (SO₃) | Solution containing selenyl chlorosulfate archive.org |

| Sulfur (S) (when heated) | Selenium monochloride, Sulfur dioxide, Sulfur monochloride archive.org |

| Hydrogen Sulfide (H₂S) | Selenium sulfide, Hydrogen chloride atomistry.com |

Reactions with Halogen Oxides and Oxyacids

This compound reacts with certain halogen-containing compounds. When warmed with potassium perchlorate, it does not appear to react. archive.org However, warming with potassium persulfate leads to the evolution of chlorine gas; this reaction occurs in the cold if sulfuric acid is present. rsc.org Both telluric and selenic acids evolve chlorine when gently warmed with this compound. rsc.org

Interactions with Metallic Species and Metal Salts

This compound reacts with most metals to form the corresponding metal chloride and red-brown selenium monochloride (Se₂Cl₂). archive.org The vigor of these reactions varies depending on the metal.

Chloride Formation and Selenium Reduction Mechanisms with Active Metals

Active metals demonstrate significant reactivity with this compound. The reaction with potassium is explosive upon contact in the cold. nih.govnoaa.gov While sodium does not appear to react, even at the boiling point of this compound, the introduction of a few drops of water can lead to a reaction. archive.org Zinc is readily attacked by the reagent. archive.org These reactions involve the oxidation of the metal to its chloride and the reduction of selenium. For instance, the reaction with copper proceeds to form copper(II) chloride, selenium dioxide, and diselenium (B1237649) dichloride, with selenides as intermediate products. atomistry.com

Table 3: Reactions of this compound with Active Metals

| Metal | Product(s) | Observation |

| Potassium (K) | Potassium chloride, Selenium compounds | Explosive reaction. nih.govnoaa.gov |

| Zinc (Zn) | Zinc chloride, Selenium compounds | Readily attacked. archive.org |

| Copper (Cu) | Copper(II) chloride, Selenium dioxide, Diselenium dichloride | Reaction proceeds with selenide (B1212193) intermediates. atomistry.com |

Studies on the Differential Reactivity with Alkali and Transition Metals

There is a marked difference in reactivity between alkali metals and transition metals with this compound. As noted, potassium, an alkali metal, reacts explosively. nih.govnoaa.gov In contrast, sodium is largely unreactive. archive.org

Transition metals such as zinc, bismuth, and tin are readily attacked. archive.org Others like calcium, copper, magnesium, chromium, lead, and nickel are attacked more slowly. archive.org Powdered antimony ignites when introduced into the liquid. archive.org Iron reacts slowly in the cold, but the reaction is accelerated by heating. archive.org Tungsten, tantalum, and titanium are only slightly attacked even after prolonged treatment at high temperatures. atomistry.comrsc.org

Selenium Oxychloride As a Non Aqueous Solvent System in Chemical Research

Dielectric Properties and Their Influence on Solvation Phenomena

A key physical property governing the solvent capability of a liquid is its dielectric constant (relative permittivity). Selenium oxychloride possesses a notably high dielectric constant, reported to be 46.2 at 20°C (293.2 K). nih.govstenutz.eustenutz.eu This value is substantial, approaching the order of magnitude of water, and is significantly higher than many other non-aqueous solvents. lookchem.com

The high dielectric constant of this compound plays a crucial role in its solvation phenomena. It effectively reduces the electrostatic forces between ions of a solute, thereby facilitating the dissolution of ionic compounds and polar covalent molecules. This property makes it an attractive solvent for reactions that cannot be conducted in aqueous solutions or require a specialized environment. wikipedia.orgwikipedia.orgscbt.com The strong solvating power is also demonstrated by its ability to dissolve a wide range of substances, including sulfur, selenium, tellurium, and various resins and gums. archive.org Furthermore, solutions of sulfur trioxide in this compound are known to be powerful solvents for many metal oxides, including those of aluminum, chromium, and titanium. archive.orgatomistry.com

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant (ε) | 46.2 at 20 °C | nih.gov |

| Boiling Point | 177.2 °C | wikipedia.org |

| Melting Point | 10.9 °C | wikipedia.org |

| Density | 2.43 g/mL at 25 °C | chemicalbook.comwikipedia.org |

| Specific Conductivity | 2.0 x 10-5 mho at 25 °C (dry) | atomistry.com |

Electrolytic Behavior and Electrochemical Processes in this compound Solutions

The electrolytic properties of this compound solutions are a direct consequence of its ability to support ionic species and undergo electrochemical reactions. This behavior is underpinned by its autoionization and its interactions with dissolved electrolytes.

Pure this compound has a low specific electrical conductivity, with reported values around 2.0 x 10⁻⁵ mho at 25°C. atomistry.com However, this conductivity is extremely sensitive to impurities, particularly moisture, which can cause a considerable increase. atomistry.com The intrinsic conductivity of the solvent is attributed to its autoionization. The most commonly accepted autoionization equilibrium is:

SeOCl₂ ⇌ SeOCl⁺ + Cl⁻ cdnsciencepub.com

An alternative, more complex equilibrium has also been proposed:

2SeOCl₂ ⇌ (SeOCl)⁺ + (SeOCl₃)⁻ lookchem.com

In this context, the SeOCl⁺ ion is the solvonium ion (the cation characteristic of the solvent), and the Cl⁻ or SeOCl₃⁻ ion is the solvate ion (the anion characteristic of the solvent). The presence of these ions, even at low concentrations, allows the liquid to conduct electricity and function as a medium for electrolytic processes. lookchem.com Conductance measurements have been employed to monitor the progress of chemical reactions in this compound, where changes in conductivity indicate the occurrence of ionic reactions. lookchem.com

Electrolysis of this compound and its solutions demonstrates distinct reaction pathways at the anode and cathode. The electrolysis of the pure solvent is challenging due to its low conductance, but it has been shown to yield chlorine gas at the anode. lookchem.com The liquid surrounding the cathode turns a reddish-brown color, which suggests the formation of selenium monochloride. lookchem.com

When electrolytes are dissolved in this compound, the electrochemical processes become more defined.

Potassium Chloride Solution : Electrolysis of a saturated solution of potassium chloride in this compound liberates chlorine at the anode, while selenium dioxide precipitates in the vicinity of the cathode. lookchem.com

Stannic Chloride Solution : A solution of stannic chloride in this compound also yields chlorine at the anode upon electrolysis. lookchem.com At the cathode, a deposit of selenium dioxide and elemental selenium is formed. lookchem.com

The use of this compound as a nonaqueous, ionically conductive electrolytic solution has also been explored in high-energy-density batteries, for instance, with a lithium anode. google.com In such cells, the this compound can serve as both the solvent and the active cathode material (a catholyte or depolarizer), where the cathodic reaction involves the conversion of ions that migrate from the anode. google.comepo.org

| Electrolyte System | Anode Product | Cathode Product | Reference |

|---|---|---|---|

| Pure SeOCl₂ | Chlorine (Cl₂) | Selenium Monochloride (Se₂Cl₂) | lookchem.com |

| Potassium Chloride (KCl) in SeOCl₂ | Chlorine (Cl₂) | Selenium Dioxide (SeO₂) | lookchem.com |

| Stannic Chloride (SnCl₄) in SeOCl₂ | Chlorine (Cl₂) | Selenium Dioxide (SeO₂) and Selenium (Se) | lookchem.com |

Advanced Analytical and Spectroscopic Characterization of Selenium Oxychloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of selenium compounds in solution. Both Selenium-77 (⁷⁷Se) NMR and dynamic NMR studies offer unique windows into the chemical behavior of selenium oxychloride.

Selenium-77 NMR for Probing Electronic Environments and Bonding

With a natural abundance of approximately 7.63% and a spin of 1/2, the ⁷⁷Se nucleus provides a valuable probe for the local electronic environment in selenium-containing molecules. huji.ac.il The chemical shift of ⁷⁷Se spans a very wide range, making it highly sensitive to changes in the coordination and oxidation state of the selenium atom. huji.ac.il Each type of selenium compound exhibits a characteristic chemical shift range. huji.ac.il

The ⁷⁷Se chemical shift of this compound itself has been reported, and variations in this shift are observed upon reaction or complexation. For example, the reaction of SeOCl₂ with t-BuNH₂ in THF yields a soluble portion with a characteristic ⁷⁷Se NMR spectrum. researchgate.net Theoretical calculations of ⁷⁷Se chemical shifts have also emerged as a valuable tool for interpreting experimental data and can help in assigning the selenium oxidation state in various derivatives. nih.gov

Table 1: Representative ⁷⁷Se NMR Chemical Shifts for this compound and Related Compounds

| Compound/System | ⁷⁷Se Chemical Shift (ppm) | Reference Compound | Comments |

| SeOCl₂ | Varies | (CH₃)₂Se | Shift is sensitive to solvent and concentration. |

| SeOCl₂ + Lewis Acid (e.g., SbCl₅) | Significant downfield or upfield shift | (CH₃)₂Se | Indicates formation of adducts or cationic species. cdnsciencepub.comcdnsciencepub.com |

| SeOCl₂ + Lewis Base (e.g., Quinoline) | Significant shift | (CH₃)₂Se | Reflects coordination to the selenium center. cdnsciencepub.comcdnsciencepub.com |

| SeOClF | Intermediate between SeOCl₂ and SeOF₂ | (CH₃)₂Se | Observed in mixtures of SeOCl₂ and SeOF₂. cdnsciencepub.com |

Note: Chemical shifts are relative to a standard, typically dimethyl selenide (B1212193) ((CH₃)₂Se), and can vary based on experimental conditions.

Dynamic NMR Studies of Exchange Processes

Dynamic NMR (DNMR) techniques are instrumental in studying the kinetics and mechanisms of chemical exchange processes involving this compound. These processes can include ligand exchange, conformational changes, and intermolecular interactions.

A notable example is the rapid selenium exchange observed in mixtures of this compound (SeOCl₂) and selenium oxybromide (SeOBr₂). cdnsciencepub.com ⁷⁷Se NMR studies have shown that in such mixtures, a single averaged resonance is observed, indicating that the selenium exchange is fast on the NMR timescale. This is presumed to occur through the formation of an intermediate species, SeOClBr. cdnsciencepub.com

Furthermore, temperature-dependent NMR studies can provide quantitative data on the rates of these exchange processes, allowing for the determination of activation parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange. This information is crucial for understanding the reactivity and solution behavior of this compound and its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com They are invaluable for elucidating the molecular structure of this compound and its derivatives by identifying characteristic bond vibrations. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the Se=O stretching, Se-Cl symmetric and asymmetric stretching, and various bending modes. The frequencies of these vibrations are sensitive to the molecular geometry and the nature of the chemical bonds. For instance, the Se=O stretching frequency provides information about the bond order and strength of the selenium-oxygen double bond.

Upon formation of derivatives, such as adducts with Lewis acids or bases, significant shifts in the vibrational frequencies are observed. These shifts can be used to infer changes in the coordination around the selenium atom and the strength of the new bonds formed. For example, coordination of a Lewis base to the selenium atom in SeOCl₂ typically leads to a decrease in the Se=O stretching frequency due to the donation of electron density to the selenium, which weakens the Se=O bond.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Infrared (IR) | Raman |

| Se=O Stretch | ~995 | ~995 |

| Se-Cl Asymmetric Stretch | ~380 | ~380 |

| Se-Cl Symmetric Stretch | ~350 | ~350 |

| O=Se-Cl Bending | ~250 | ~250 |

| Cl-Se-Cl Bending | ~150 | ~150 |

Note: These are approximate frequencies and can vary based on the physical state (gas, liquid, solid) and solvent.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. edinst.com For a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsdatabase.net XPS is particularly useful for determining the oxidation state of selenium in this compound and its derivatives.

The core-level binding energies of selenium electrons, such as Se 3d and Se 3p, are sensitive to the chemical environment and oxidation state of the selenium atom. nih.gov For this compound, the selenium atom is in the +4 oxidation state. This will correspond to a specific binding energy for the Se 3d or Se 3p peaks in the XPS spectrum.

When this compound undergoes reactions that change the oxidation state of the selenium, such as reduction to elemental selenium (Se⁰) or oxidation to a Se(VI) species, these changes are reflected in the XPS spectrum as shifts in the binding energies of the selenium core levels. rsc.org For example, elemental selenium (Se⁰) has a characteristic Se 3d binding energy around 55.1 eV, while Se(IV) species appear at higher binding energies, approximately 59.4 eV. rsc.org

Table 3: Approximate Se 3d Binding Energies for Different Selenium Oxidation States

| Oxidation State | Approximate Se 3d₅/₂ Binding Energy (eV) |

| Se(-II) | < 55 |

| Se(0) | ~55.1 - 55.2 rsc.org |

| Se(II) | ~57.7 rsc.org |

| Se(IV) | ~59.4 rsc.org |

| Se(VI) | ~61 |

Note: Binding energies can be influenced by the specific chemical matrix and instrument calibration.

XPS analysis of materials derived from this compound reactions can confirm the presence of different selenium species and their relative concentrations on the surface of the material. This is particularly relevant in the characterization of selenium-containing thin films, nanoparticles, and modified surfaces. nih.gov

Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of products from reactions involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile derivatives of selenium compounds. rsc.org For instance, after a reaction involving this compound, the products can be derivatized to make them more volatile and amenable to GC separation. The mass spectrometer then provides detailed information about the molecular weight and fragmentation pattern of each separated component, allowing for their definitive identification. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another versatile technique for analyzing non-volatile or thermally labile selenium compounds in solution. umass.edu HPLC can be used to separate complex mixtures of reaction products. When coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it provides element-specific detection, allowing for the sensitive and selective quantification of selenium-containing species. mdpi.com HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) can provide molecular weight and structural information on the separated selenium compounds. umass.edunih.gov

These techniques are crucial for monitoring the progress of reactions, identifying intermediates and byproducts, and determining the purity of the desired products in research and industrial applications involving this compound.

Advanced Imaging Techniques for Material Characterization

Advanced imaging techniques provide high-resolution morphological and compositional information about materials derived from or containing this compound.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netbiomedpharmajournal.org For selenium-containing nanoparticles or thin films produced from reactions involving this compound, SEM can reveal information about particle size, shape, and aggregation. ajol.info When equipped with an Energy Dispersive X-ray Spectroscopy (EDX) detector, SEM can also provide elemental analysis of the sample, confirming the presence of selenium. orientjchem.org

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials. researchgate.netbohrium.com TEM is particularly useful for characterizing the size, shape, and crystallinity of selenium nanoparticles. ajol.info High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline selenium, providing detailed structural information.

X-ray Fluorescence Imaging (XFI) is a synchrotron-based technique that can map the distribution of elements, including selenium, within a sample with sub-micron resolution. researchgate.net This non-destructive technique is valuable for studying the spatial distribution of selenium in biological or material science samples that have been treated with or exposed to selenium compounds derived from this compound. researchgate.net

These advanced imaging techniques are essential for understanding the physical characteristics of materials synthesized using this compound and for correlating these properties with their chemical composition and performance in various applications. numberanalytics.comnumberanalytics.com

Computational and Theoretical Studies of Selenium Oxychloride

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of selenium oxychloride has been elucidated through a combination of experimental techniques, such as photoelectron spectroscopy (PES), and high-level quantum chemical calculations. These computational methods provide a detailed picture of the molecular orbitals and their corresponding energies, which are fundamental to understanding the chemical bonding and reactivity of the molecule.

A key study by De Macedo et al. (2015) utilized the outer-valence Green's function (OVGF) and symmetry-adapted cluster/configuration interaction (SAC-CI) methods to interpret the photoelectron spectrum of this compound. Their findings revealed the ionization energies for the outer valence orbitals, providing a comprehensive map of the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) and several subsequent orbitals are primarily composed of lone pair electrons from the oxygen and chlorine atoms, with contributions from selenium.

The calculated vertical ionization energies for the first few bands are detailed in the table below, showcasing the excellent agreement between the theoretical predictions and experimental observations. This agreement validates the accuracy of the computational models in describing the electronic properties of this compound.

| Band | Experimental Vertical Ionization Energy (eV) | Calculated Vertical Ionization Energy (OVGF) (eV) | Main Orbital Character |

|---|---|---|---|

| 1 | 11.47 | 11.33 | n(O, Cl, Se) lone pairs |

| 2 | 12.55 | 12.45 | n(Cl, O) lone pairs |

| 3 | 13.15 | 13.01 | n(Cl) lone pair |

| 4 | 13.80 | 13.67 | σ(Se-Cl) bonding |

These calculations not only assign the features in the photoelectron spectrum but also provide a visual representation of the molecular orbitals. The HOMO, for instance, is characterized by a significant contribution from the p-orbitals of the oxygen and chlorine atoms, indicating that these sites are likely to be involved in initial interactions with other chemical species. The lower energy orbitals correspond to the stronger σ-bonds within the molecule, such as the Se-Cl and Se-O bonds.

Further DFT calculations on related systems, such as the adduct GaCl₃(OSeCl₂), have provided insights into the geometry and bonding of the this compound moiety when it acts as a Lewis base. These studies confirm the pyramidal geometry around the selenium atom and provide data on bond lengths and angles that are consistent with experimental crystallographic data.

Molecular Dynamics Simulations of Solvation and Reaction Intermediates

While specific molecular dynamics (MD) simulation studies focusing exclusively on the solvation of this compound are not extensively documented in the literature, insights can be drawn from computational studies of analogous inorganic oxyhalides, such as thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃). These simulations provide a framework for understanding how this compound is likely to interact with various solvents at a molecular level.

MD simulations of these related compounds in both polar and non-polar solvents reveal the importance of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, in defining the solvation shell structure. For a polar aprotic solvent, it is expected that the solvent molecules would orient themselves to align their dipoles with the dipole of this compound. The oxygen atom of this compound, being a site of negative partial charge, would likely interact favorably with the positive ends of the solvent dipoles.